N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H12F6N4O3 and its molecular weight is 398.265. The purity is usually 95%.
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Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in the fields of microbiology and pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves several key steps. A common method includes:
- Knoevenagel Condensation : This step involves the reaction of aldehydes with active methylene compounds in the presence of a catalyst.
- Michael Addition : Following the condensation, a Michael addition is performed using L-proline as a catalyst to introduce the triazole moiety.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values have been determined for various microorganisms:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses potent antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .
The mechanisms through which this compound exerts its antimicrobial effects include:
- Disruption of Cell Membranes : Studies suggest that it may disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and replication.
Case Studies
Several studies have investigated the efficacy of this compound in clinical and laboratory settings:
- Study on Drug-resistant Strains : A significant study focused on its effectiveness against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound retained efficacy where traditional antibiotics failed.
- Fungal Infections : Another study evaluated its use in treating fungal infections in immunocompromised patients. The results showed a marked reduction in fungal load after treatment with this compound.
Comparative Analysis
The unique structural features of this compound contribute to its biological activity. A comparison with structurally related compounds highlights its superior antimicrobial properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Mercaptobenzothiazole | Contains a thiazole ring | Antimicrobial |
5-Methylthiazole | Simple thiazole derivative | Anticancer |
N-(2-(4-methyl-5-oxo...)-benzamide | Triazole and trifluoromethyl groups | Broad-spectrum antimicrobial |
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N4O3/c1-23-11(13(15,16)17)22-24(12(23)26)7-6-21-10(25)8-2-4-9(5-3-8)27-14(18,19)20/h2-5H,6-7H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOSRIVIFFEOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.